molecular formula C20H21N5O3 B2688629 4-methoxy-1-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one CAS No. 2199304-68-0

4-methoxy-1-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one

Cat. No.: B2688629
CAS No.: 2199304-68-0
M. Wt: 379.42
InChI Key: MSMAMZKWDSVZKW-UHFFFAOYSA-N
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Description

4-methoxy-1-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one is a complex organic compound that features a combination of several functional groups, including a methoxy group, a phenyl ring, a triazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one typically involves multiple steps, starting with the preparation of the core pyridinone structure. This can be achieved through a series of condensation reactions involving appropriate starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-1-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under appropriate conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would produce a hydroxylated pyridinone.

Scientific Research Applications

4-methoxy-1-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-1-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.

    Pyridinone derivatives: Compounds with the pyridinone core structure, which also have diverse applications in medicinal chemistry.

    Phenylpiperidine derivatives: These compounds contain the phenyl and piperidine rings and are known for their pharmacological properties.

Uniqueness

4-methoxy-1-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-methoxy-1-phenyl-5-[4-(triazol-2-yl)piperidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-28-18-13-19(26)24(15-5-3-2-4-6-15)14-17(18)20(27)23-11-7-16(8-12-23)25-21-9-10-22-25/h2-6,9-10,13-14,16H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMAMZKWDSVZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(C=C1C(=O)N2CCC(CC2)N3N=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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